Magnalgin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

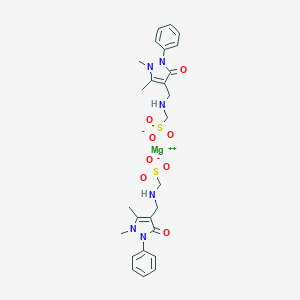

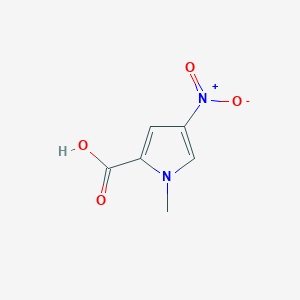

Metamizole magnesium, also known as dipyrone magnesium, is a non-opioid analgesic and antipyretic compound. It belongs to the pyrazolone class of drugs and is widely used for its potent pain-relieving and fever-reducing properties. Metamizole magnesium is available in various forms, including tablets, injections, and oral solutions. Despite its effectiveness, it has been banned in several countries due to concerns over severe adverse effects, such as agranulocytosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metamizole magnesium is synthesized through a series of chemical reactions involving the condensation of methylamine with 4-methylaminoantipyrine, followed by sulfonation with methanesulfonyl chloride. The resulting product is then reacted with magnesium salts to form metamizole magnesium .

Industrial Production Methods

In industrial settings, metamizole magnesium is produced using controlled-release formulations. The active ingredient is coated with a fatty compound through melt granulation or co-grinding, and then mixed with hydrophilic polymers and suitable excipients to form tablets .

Analyse Chemischer Reaktionen

Types of Reactions

Metamizole magnesium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly susceptible to hydrolysis in the presence of water and oxygen .

Common Reagents and Conditions

Hydrolysis: Sodium sulfite is commonly used to inhibit the hydrolysis of metamizole during sample preparation.

Oxidation and Reduction:

Major Products Formed

The primary active metabolite of metamizole magnesium is 4-methylaminoantipyrine (MAA), which is further metabolized in the liver to form other active metabolites .

Wissenschaftliche Forschungsanwendungen

Metamizole magnesium has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Medicine: Widely used for pain management, especially in cases of acute injury, postoperative pain, and cancer pain.

Industry: Employed in the formulation of controlled-release pharmaceutical products.

Wirkmechanismus

Metamizole magnesium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, it may activate cannabinoid and opioidergic systems, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paracetamol (Acetaminophen): Another non-opioid analgesic and antipyretic, but with a different mechanism of action.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with both analgesic and anti-inflammatory properties.

Aspirin: An NSAID that also has antiplatelet effects.

Uniqueness

Metamizole magnesium is unique due to its potent analgesic and antipyretic effects combined with a favorable gastrointestinal tolerability profile . its potential to cause severe adverse effects, such as agranulocytosis, distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

63372-86-1 |

|---|---|

Molekularformel |

C26H34MgN6O8S2+2 |

Molekulargewicht |

647.0 g/mol |

IUPAC-Name |

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylazaniumyl]methanesulfonate |

InChI |

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2 |

InChI-Schlüssel |

NHMUJYOBLYTIKO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].[Mg+2] |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].[Mg+2] |

Synonyme |

(T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonato]magnesium; [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Magnesium Complex; Magnalgin; Magnesium Dipyrone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)